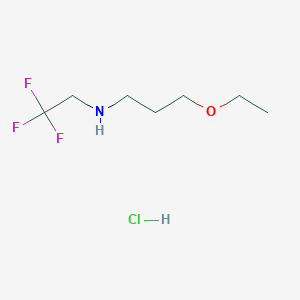

(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride

Descripción general

Descripción

(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C7H15ClF3NO It is characterized by the presence of both ethoxy and trifluoroethyl groups attached to an amine, forming a hydrochloride salt

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of 3-ethoxypropylamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ethoxy or trifluoroethyl groups can be replaced by other nucleophiles.

Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can lead to the formation of secondary or tertiary amines.

Addition Reactions: The compound can participate in addition reactions with electrophiles, particularly at the amine group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Sodium azide (NaN3), thiols (RSH).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Secondary and tertiary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is utilized in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

- Cannabinoid Receptor Research : The compound is involved in synthesizing analogs that show affinity for CB1 and CB2 cannabinoid receptors, which are crucial in pain management and neurological disorders .

Analytical Chemistry

The compound serves as a derivatizing agent in analytical techniques, improving the detection of various substances.

- Derivatization of Carboxylic Acids : It has been employed in the derivatization of aqueous carboxylic acids to form 2,2,2-trifluoroethylamide derivatives. This method enhances sensitivity and specificity in detection methods such as gas chromatography and mass spectrometry .

- Determination of Pharmaceuticals : The compound has been used in methods for determining the concentration of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen through headspace sampling techniques .

Environmental Chemistry

The compound's ability to form stable derivatives makes it valuable in environmental monitoring.

- Detection of Pollutants : It is utilized in the analysis of volatile organic compounds (VOCs) and other pollutants in water samples, aiding in environmental assessments and regulatory compliance .

Case Studies

Mecanismo De Acción

The mechanism of action of (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride depends on its interaction with molecular targets. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of compounds, potentially affecting their bioavailability and interaction with biological targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function.

Comparación Con Compuestos Similares

(3-Ethoxypropyl)amine: Lacks the trifluoroethyl group, making it less lipophilic and potentially less stable.

(2,2,2-Trifluoroethyl)amine: Lacks the ethoxypropyl group, which may reduce its versatility in synthetic applications.

(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine: The free base form without the hydrochloride salt.

Uniqueness: (3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the combination of ethoxy and trifluoroethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and versatility in synthetic applications. This makes it a valuable compound in various fields of research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their work, leading to advancements in chemistry, biology, medicine, and industrial applications.

Actividad Biológica

(3-Ethoxypropyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure combines an ethoxypropyl group with a trifluoroethylamine moiety, which may confer specific biological activities. This article aims to explore the biological activity of this compound, reviewing relevant studies and findings.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- Molecular Formula : CHClFN

- Molecular Weight : 215.64 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The trifluoroethyl group enhances lipophilicity and may influence receptor binding affinity. The ethoxypropyl moiety potentially allows for hydrogen bonding interactions with active sites on enzymes or receptors.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, the trifluoroethylamine group has been associated with inhibitory effects on certain enzymes involved in neurotransmitter metabolism. This suggests that this compound may exhibit similar properties.

Receptor Binding

The compound may also function as a ligand for various receptors. Studies on analogs have shown that modifications in the amine structure can lead to changes in receptor selectivity and potency. The presence of the trifluoroethyl group could enhance binding affinity to specific receptors involved in neurological pathways.

Case Studies

-

Dopamine Receptor Interaction :

A study compared the activity of N-trifluoroethyldopamine analogs against dopamine receptors. While these compounds produced relaxant effects in isolated arteries, they showed no selectivity for dopamine receptors . This suggests that similar compounds might interact non-selectively with multiple receptor types. -

Adenylate Cyclase Activation :

Research involving N-ethyl and N-trifluoroethyldopamine demonstrated that both compounds stimulated adenylate cyclase activity in a dose-dependent manner . This finding highlights the potential for this compound to influence signaling pathways through cyclic AMP modulation.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N-ethyl-2-(3,4-dihydroxyphenyl)ethylamine | Dopamine receptor agonist | Exhibited relaxant effects on vascular tissues |

| N-trifluoroethyldopamine | Weak dopamine receptor activity | Non-selective interaction observed |

| 1-methyl-N-(propan-2-yl)-1H-pyrrolo[1,2-a]pyrazine-6-carboxamide | Glycine transporter 1 inhibitor | Potential therapeutic implications for CNS disorders |

Propiedades

IUPAC Name |

3-ethoxy-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F3NO.ClH/c1-2-12-5-3-4-11-6-7(8,9)10;/h11H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAZXQWTYAGIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.